1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester, also known as mono(2-hydroxyethyl) phthalate, is an organic compound belonging to the class of phthalate esters. It is derived from phthalic acid and is commonly used as a plasticizer in various industrial applications. This compound is known for its ability to enhance the flexibility and durability of plastic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester can be synthesized through the esterification of phthalic anhydride with ethylene glycol. The reaction typically involves heating phthalic anhydride with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:
Phthalic Anhydride+Ethylene Glycol→1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a reactor equipped with a distillation column to continuously remove the water formed during the reaction. This helps drive the reaction to completion and increases the yield of the desired ester. After the reaction, the product is purified through distillation and filtration to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to phthalic acid and ethylene glycol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phthalic acid and ethylene glycol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flexible plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but different ester groups.
Diethyl phthalate (DEP): A smaller phthalate ester used in personal care products.
Dibutyl phthalate (DBP): Used in adhesives and coatings.
Uniqueness
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to enhance flexibility and durability in plastics makes it valuable in various industrial applications.
Properties
Molecular Formula |
C10H9O5- |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
2-(2-hydroxyethoxycarbonyl)benzoate |
InChI |
InChI=1S/C10H10O5/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4,11H,5-6H2,(H,12,13)/p-1 |
InChI Key |
NTINFTOOVNKGIU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.